N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline
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Overview
Description
N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C13H21NS. This compound is characterized by the presence of an aniline group substituted with a 3-methylpentan-2-yl group and a methylsulfanyl group. It is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(methylsulfanyl)aniline with 3-methylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
- N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline
Uniqueness
N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylsulfanyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(3-methylpentan-2-yl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-6-8-13(15-4)9-7-12/h6-11,14H,5H2,1-4H3 |
InChI Key |
LXLZUHOKIOLBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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